Binding Affinity Comparison
A1AR antagonist 6 (compound 15) exhibits the highest binding affinity among the top‑tier compounds identified in the Wei et al. 2020 study. Its pKi of 7.13 (Ki = 74.1 nM) surpasses both compound 20 (pKi = 6.11, Ki = 776 nM) and compound 22 (pKi = 6.29, Ki = 513 nM) [1]. This represents an approximately 10‑fold and 7‑fold higher affinity, respectively, establishing a clear potency hierarchy critical for assay sensitivity [1].
| Evidence Dimension | Binding affinity (pKi / Ki) for human A1 adenosine receptor |
|---|---|
| Target Compound Data | pKi = 7.13; Ki = 74.1 nM |
| Comparator Or Baseline | Compound 20: pKi = 6.11 (Ki = 776 nM); Compound 22: pKi = 6.29 (Ki = 513 nM) |
| Quantified Difference | 10.5‑fold higher affinity vs. compound 20; 6.9‑fold higher affinity vs. compound 22 |
| Conditions | Radioligand binding assay using [3H]‑DPCPX on human A1AR expressed in HEK293 cell membranes. |
Why This Matters
Higher binding affinity translates directly to lower compound usage in assays, improved signal‑to‑noise ratios in competition binding experiments, and more robust target engagement at physiologically relevant concentrations.
- [1] Wei Y, Wang M, Li Y, et al. Identification of new potent A1 adenosine receptor antagonists using a multistage virtual screening approach. Eur J Med Chem. 2020;187:111936. View Source
